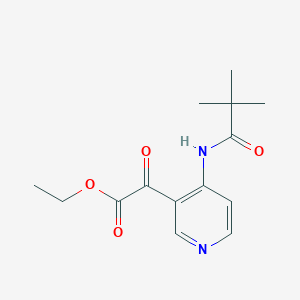









|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:20])[C:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[NH:13]C(=O)C(C)(C)C)=O)C.[OH-].[K+].[C:23]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)(=O)[CH3:24]>C(O)C.[OH-].[Na+]>[C:26]1([C:23]2[CH:24]=[C:5]([C:4]([OH:20])=[O:3])[C:7]3[C:12](=[CH:11][CH:10]=[N:9][CH:8]=3)[N:13]=2)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2,5.6|
|


|
Name
|
|
|
Quantity
|
532 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(=O)C=1C=NC=CC1NC(C(C)(C)C)=O)=O
|
|
Name
|
|
|
Quantity
|
1.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0.446 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ether
|
|
Type
|
CUSTOM
|
|
Details
|
The product was precipitated from the aqueous layer by the addition of glacial AcOH (5-10 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by vacuum filtration
|
|
Type
|
WASH
|
|
Details
|
rinsed with cold water
|
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum (white solid, 371 mg, 78%)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=NC=C2C(=C1)C(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |